Cas no 1260769-73-0 (3-(4-Bromothiophen-2-yl)pyrrolidine)

3-(4-Bromothiophen-2-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromothiophen-2-yl)pyrrolidine
- 1260769-73-0
- EN300-1670013
- 3-(4-Bromothiophen-2-yl)pyrrolidine
-
- Inchi: 1S/C8H10BrNS/c9-7-3-8(11-5-7)6-1-2-10-4-6/h3,5-6,10H,1-2,4H2
- InChI Key: CFZNTRGMGSIRPL-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)C1CNCC1
Computed Properties
- Exact Mass: 230.97173g/mol
- Monoisotopic Mass: 230.97173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 40.3Ų
3-(4-Bromothiophen-2-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1670013-5.0g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1670013-0.25g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 0.25g |
$1183.0 | 2023-06-04 | ||
Enamine | EN300-1670013-0.1g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1670013-1.0g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1670013-2.5g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 2.5g |
$2520.0 | 2023-06-04 | ||
Enamine | EN300-1670013-0.05g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1670013-0.5g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1670013-10.0g |
3-(4-bromothiophen-2-yl)pyrrolidine |
1260769-73-0 | 10g |
$5528.0 | 2023-06-04 |
3-(4-Bromothiophen-2-yl)pyrrolidine Related Literature
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 3-(4-Bromothiophen-2-yl)pyrrolidine
Professional Introduction to Compound with CAS No. 1260769-73-0 and Product Name: 3-(4-Bromothiophen-2-yl)pyrrolidine
3-(4-Bromothiophen-2-yl)pyrrolidine, identified by its Chemical Abstracts Service (CAS) number 1260769-73-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a pyrrolidine ring fused with a brominated thiophene moiety, has garnered considerable attention due to its structural versatility and potential biological activities. The combination of these two aromatic systems not only enhances its chemical reactivity but also opens up diverse avenues for therapeutic applications.
The bromothiophene component in 3-(4-Bromothiophen-2-yl)pyrrolidine plays a crucial role in modulating its interactions with biological targets. Thiophenes, known for their broad spectrum of biological effects, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 4-position further enhances the compound's pharmacological profile by introducing electrophilic centers that can participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex pharmaceutical intermediates and have been widely employed in the development of novel drug candidates.
In recent years, the field of medicinal chemistry has seen a surge in the exploration of pyrrolidine derivatives due to their unique structural and functional properties. Pyrrolidine rings are common motifs in many bioactive molecules, including protease inhibitors, kinase inhibitors, and antiviral agents. The presence of a thiophene ring in 3-(4-Bromothiophen-2-yl)pyrrolidine not only contributes to its structural diversity but also enhances its solubility and bioavailability, making it an attractive scaffold for drug design.
One of the most compelling aspects of 3-(4-Bromothiophen-2-yl)pyrrolidine is its potential as a precursor in the synthesis of more complex pharmacophores. The bromine substituent at the 4-position of the thiophene ring allows for facile functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups. This modular approach has been successfully employed in the development of small-molecule inhibitors targeting various disease pathways. For instance, recent studies have demonstrated the utility of such bromothiophene-pyrrolidine hybrids in inhibiting Janus kinases (JAKs), which are implicated in inflammatory diseases and cancer.
The pharmacological potential of 3-(4-Bromothiophen-2-yl)pyrrolidine has been explored in several preclinical studies. Researchers have investigated its effects on enzymes involved in cancer progression, such as tyrosine kinases and cyclin-dependent kinases (CDKs). The compound's ability to disrupt these enzymatic pathways suggests its potential as an anti-cancer agent. Additionally, preliminary studies have indicated that 3-(4-Bromothiophen-2-yl)pyrrolidine may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways.
The synthesis of 3-(4-Bromothiophen-2-yl)pyrrolidine involves multi-step organic transformations that highlight the compound's synthetic utility. A common synthetic route begins with the preparation of 2-bromothiophene through bromination followed by nucleophilic substitution with pyrrolidine derivatives. This approach leverages the reactivity of the bromine atom to introduce the pyrrolidine moiety onto the thiophene ring. The resulting compound can then be further functionalized using various palladium-catalyzed reactions to introduce additional aryl or heteroaryl groups at different positions on the molecule.
The spectroscopic and analytical characterization of 3-(4-Bromothiophen-2-yl)pyrrolidine is critical for ensuring its purity and identity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its molecular structure. High-performance liquid chromatography (HPLC) is used for purification and quantification purposes, ensuring that the compound meets stringent pharmaceutical standards before being subjected to biological testing.
In conclusion, 3-(4-Bromothiophen-2-yl)pyrrolidine (CAS No. 1260769-73-0) represents a promising scaffold for pharmaceutical development due to its structural versatility and potential biological activities. Its unique combination of a brominated thiophene ring and a pyrrolidine moiety makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases, including cancer and inflammatory disorders. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
1260769-73-0 (3-(4-Bromothiophen-2-yl)pyrrolidine) Related Products
- 350990-26-0(Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate)
- 2034589-35-8(butyl 4-{1-2-(furan-2-yl)-2-hydroxyethyl-1H-1,2,3-triazole-4-amido}benzoate)
- 2059937-88-9(3-chloro-2-fluoropyridin-4-amine hydrochloride)
- 1805204-72-1(2-(Difluoromethyl)-3-hydroxy-4-methoxy-5-(trifluoromethyl)pyridine)
- 1040641-44-8(4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide)
- 2248300-37-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyano-1H-pyrrole-3-carboxylate)
- 352020-03-2(STRESSCOPIN HUMAN)
- 2287299-72-1(Benzoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-fluoro-3-nitro-)
- 2228675-20-3(2-(6-Chloropyridin-2-yl)-2-methoxypropan-1-amine)
- 1710293-27-8(3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid)



